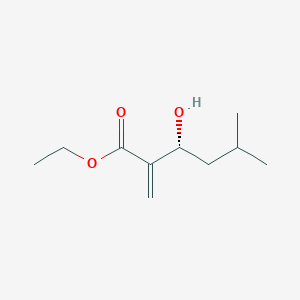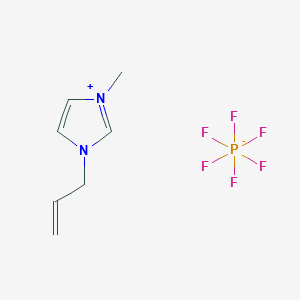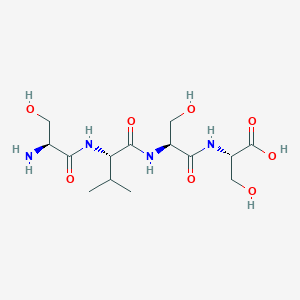![molecular formula C16H25N3O2S B12536552 N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide CAS No. 142031-34-3](/img/structure/B12536552.png)
N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide is a complex organic compound with the molecular formula C16H25N3O2S. This compound is characterized by the presence of a formylhydrazinyl group attached to a phenyl ring, which is further connected to a heptylsulfanyl acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzaldehyde with hydrazine hydrate to form 4-(2-formylhydrazinyl)benzaldehyde. This intermediate is then reacted with 2-(heptylsulfanyl)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Analyse Chemischer Reaktionen
N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide involves its interaction with specific molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The heptylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide can be compared with other similar compounds, such as:
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound also contains an acetamide group and is used in similar research applications.
N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Another compound with an acetamide group, used in different chemical and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
142031-34-3 |
|---|---|
Molekularformel |
C16H25N3O2S |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
N-[4-(2-formylhydrazinyl)phenyl]-2-heptylsulfanylacetamide |
InChI |
InChI=1S/C16H25N3O2S/c1-2-3-4-5-6-11-22-12-16(21)18-14-7-9-15(10-8-14)19-17-13-20/h7-10,13,19H,2-6,11-12H2,1H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
TWRXIIJALFQSOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSCC(=O)NC1=CC=C(C=C1)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


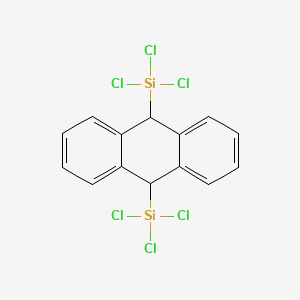


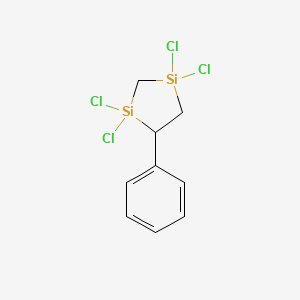
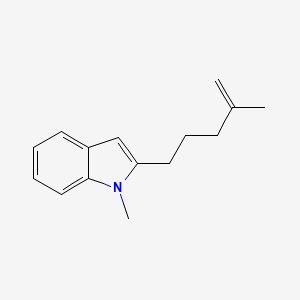
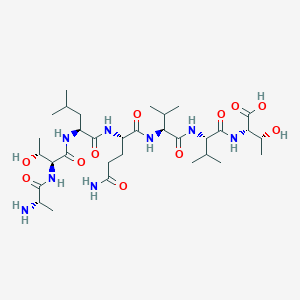
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
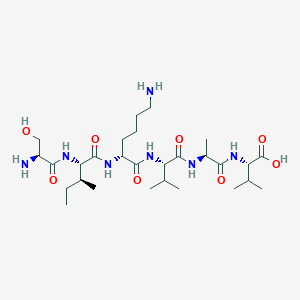
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

